molecular formula C17H20N2O3S B2684358 {[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane CAS No. 866150-51-8

{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane

Cat. No. B2684358
CAS RN: 866150-51-8
M. Wt: 332.42
InChI Key: WBOFGXSLHAYRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane” is a chemical substance with the molecular formula C17H20N2O3S . It has a molecular weight of 332.42. This product is not intended for human or veterinary use and is meant for research purposes only.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the search results . These properties can be determined through various laboratory techniques.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

A study by Randad et al. (1991) focused on the synthesis and testing of compounds structurally related to "{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda6-sulfane" for their ability to decrease the oxygen affinity of human hemoglobin. These compounds showed potential as allosteric effectors of hemoglobin, which could have applications in clinical and biological areas like ischemia, stroke, and tumor radiotherapy.

Biochemical Role of S-Adenosylmethionine

Fontecave, Atta, and Mulliez (2004) in their study detailed in Trends in biochemical sciences, discuss S-adenosylmethionine (SAM), a compound related in structure and function to "{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda6-sulfane". SAM plays a crucial role as a methyl donor in various biochemical processes, highlighting the significance of such compounds in biology and chemistry.

Xenobiotic Degradation by Bacteria

Hegedűs et al. (2017) in their work published in the Journal of biotechnology focused on Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, a compound with structural similarities to "{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda6-sulfane". This research highlights the potential of using microorganisms in the biodegradation of complex organic compounds, including pharmaceuticals and dyes.

Antiviral Activity of Pyrimidine Derivatives

Holý et al. (2002) explored the synthesis and antiviral activity of pyrimidine derivatives related to "{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda6-sulfane" as detailed in the Journal of medicinal chemistry. These compounds showed promising activity against herpes and retroviruses, indicating potential applications in antiviral therapies.

Structural Insights of Potential Inhibitors

Al-Wahaibi et al. (2021) in their study published in Molecules discussed the structural characterization of dihydropyrimidine derivatives, similar in structure to "{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda6-sulfane". Their research provides insights into these compounds as potential inhibitors of the dihydrofolate reductase enzyme, which is crucial in drug development for cancer and bacterial infections.

properties

IUPAC Name

1-(benzenesulfonyl)-3-(3-methyl-4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)16-10-9-14(11-13(16)3)18-17(20)19-23(21,22)15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOFGXSLHAYRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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